molecular formula C11H10BrClO3 B1433338 Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate CAS No. 112704-82-2

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate

Cat. No.: B1433338
CAS No.: 112704-82-2
M. Wt: 305.55 g/mol
InChI Key: IHOADSQFWLZGMH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10BrClO3 and its molecular weight is 305.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOADSQFWLZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10BrClO3
  • Molecular Weight : Approximately 315.56 g/mol
  • Structural Features : The compound features a bromo and chloro substitution on the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors, impacting several biochemical pathways. The exact molecular targets remain to be fully elucidated, but compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Biological Activity

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may target Class I PI3-kinase isoforms, which are crucial in cellular proliferation and survival pathways .
  • Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in various preclinical models. For example, certain derivatives have been shown to induce apoptosis in xenograft tumor models by activating caspase pathways .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds. Here are some notable findings:

Compound NameBiological ActivityReference
Ethyl 3-(4-chlorophenyl)-3-oxopropanoateInduces apoptosis in cancer cell lines
Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoateExhibits anti-tubercular activity
Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoateShows promise against Mycobacterium tuberculosis

In Vivo Studies

In vivo studies involving SCID mice have indicated that compounds similar to this compound can be administered at specific doses without significant toxicity. For instance, a maximum tolerated dose (MTD) was established at 15 mg/kg for related compounds, which did not cause substantial weight loss or adverse effects during treatment periods .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate has shown promise in medicinal chemistry due to its ability to interact with biological targets. Preliminary studies indicate that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Its structural features may enhance binding affinity to bacterial enzymes, leading to potential applications in developing new antibiotics.
  • Anti-cancer Properties : The compound's ability to inhibit specific cancer cell lines has been observed, suggesting a role in cancer therapeutics.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Diverse Reaction Pathways : this compound can undergo various reactions such as nucleophilic substitutions and cyclization, facilitating the creation of complex organic structures.

Synthetic Routes

The synthesis typically involves several steps, including the formation of the ester followed by bromination and chlorination reactions. Alternative synthetic routes can be explored based on the availability of starting materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 2: Anti-cancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in certain types of cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.